molecular formula C10H12ClNO2 B13301425 Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-

Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-

Cat. No.: B13301425
M. Wt: 213.66 g/mol
InChI Key: JNZGYVRWVDGXKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- can be synthesized through the reaction of N-methyl-4-methoxybenzylamine with phosgene (COCl2) . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the decomposition of the product . The general reaction scheme is as follows:

N-methyl-4-methoxybenzylamine+PhosgeneCarbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-+HCl\text{N-methyl-4-methoxybenzylamine} + \text{Phosgene} \rightarrow \text{Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-} + \text{HCl} N-methyl-4-methoxybenzylamine+Phosgene→Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-+HCl

Industrial Production Methods

In industrial settings, the production of carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- involves the use of large-scale reactors with precise control over temperature and pressure . The process is designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Biological Activity

Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and antioxidant effects. This article synthesizes research findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a methoxy-substituted phenyl ring. The presence of the methoxy group (–OCH₃) is significant as it can influence the compound's electronic properties and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of carbamate derivatives. For instance, compounds with similar structures have shown promising results against resistant bacterial strains. A study indicated that introducing various substituted phenyl carbamates significantly enhanced antibacterial activity against both macrolide-susceptible and resistant pathogens. The structure-activity relationship (SAR) revealed that specific substitutions on the phenyl ring could optimize antibacterial potency, suggesting that carbamic chloride may exhibit similar properties .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
6d (4-nitro)16MRSE
6e (methyl)8MRSE
6g (chloro)32S. pneumoniae
Carbamic ChlorideTBDTBD

Anticancer Activity

In terms of anticancer properties, derivatives of carbamic compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, studies have shown that certain derivatives exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Efficacy

A series of experiments assessed the effectiveness of carbamate derivatives in inhibiting cancer cell growth. The results demonstrated that compounds similar to carbamic chloride were more effective against glioblastoma cells compared to breast cancer cells, indicating a potential selectivity in targeting specific cancer types.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that compounds with similar structural features to carbamic chloride possess significant antioxidant activities, often surpassing well-known antioxidants like ascorbic acid. The DPPH radical scavenging method has been used to evaluate these activities, showing that some derivatives exhibit antioxidant capacities significantly higher than ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide85%1.37 times higher
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide80%1.35 times higher

The mechanisms underlying the biological activities of carbamic chloride and its derivatives are multifaceted:

  • Enzyme Inhibition : Some compounds inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
  • Cellular Signaling Pathways : The modulation of signaling pathways involved in apoptosis and cell proliferation has been observed, contributing to anticancer effects.
  • Free Radical Scavenging : The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals, thereby reducing oxidative stress.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylcarbamoyl chloride

InChI

InChI=1S/C10H12ClNO2/c1-12(10(11)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

JNZGYVRWVDGXKR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

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